molecular formula C7H6N2O7S B086805 2,4-Dinitrotoluene-6-sulfonic acid CAS No. 133-62-0

2,4-Dinitrotoluene-6-sulfonic acid

Cat. No.: B086805
CAS No.: 133-62-0
M. Wt: 262.2 g/mol
InChI Key: KFHPDUJFQBXXQY-UHFFFAOYSA-N
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Description

2,4-Dinitrotoluene-6-sulfonic acid is a useful research compound. Its molecular formula is C7H6N2O7S and its molecular weight is 262.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmaceutical Chemistry

    A study by Qureshi et al. (1995) developed a simple titrimetric method using 2,4-Dinitrotoluene for specific determination in pharmaceutical chemistry. This method utilized a buffer of pH 11.2, n-butylamine, and liquid anion-exchanger in dimethyl sulfoxide as reagent, highlighting its importance in pharmaceutical applications (Qureshi et al., 1995).

  • Carcinogenicity Studies

    Mori et al. (1998) synthesized sulfates and glucuronides of dinitrobenzyl alcohol, which are major metabolites of 2,4-Dinitrotoluene. These conjugates are crucial for studying the carcinogenicity of 2,4-Dinitrotoluene and its isomers (Mori et al., 1998).

  • Environmental Management and Health Risk Assessment

    Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research provided insights into the environmental impact and health risks associated with these compounds (Zhao et al., 2021).

  • Purification and Recovery in Industrial Processes

    Chen et al. (2005) established practical methods for recovering high purity 2,4-Dinitrotoluene from spent mixed acid in the toluene nitration process. This research is significant for industrial applications, particularly in the purification and recovery of chemical compounds (Chen et al., 2005).

  • Phytoremediation and Environmental Cleanup

    Su et al. (2021) explored the use of transgenic switchgrass overexpressing bacterial nitroreductase for the detoxification of dinitrotoluene. This study demonstrated the potential of genetically modified plants in environmental cleanup and phytoremediation (Su et al., 2021).

  • Biodegradation of Environmental Contaminants

    Xu et al. (2019) isolated a strain of Pseudomonas capable of degrading dinitrotoluene sulfonates, which are environmental contaminants. This research contributes to our understanding of biodegradation processes and the potential use of microorganisms in environmental remediation (Xu et al., 2019).

Safety and Hazards

2,4-Dinitrotoluene-6-sulfonic acid is toxic if swallowed or in contact with skin . It is suspected of causing genetic defects and may cause cancer . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of 2,4-Dinitrotoluene-6-sulfonic acid (2,4-DNT-6-SA) are enzymes involved in the biodegradation of nitroaromatic compounds, such as glutathione transferases . These enzymes play a crucial role in the detoxification of xenobiotics and are involved in the metabolism of 2,4-DNT-6-SA .

Mode of Action

2,4-DNT-6-SA interacts with its targets through a process of reductive transformation . The compound is reduced by enzymes such as glutathione transferases, leading to the formation of conjugates . This interaction results in the substitution of a nitro group for sulfur, forming 2-glutathionyl-4,6-dinitrotoluene .

Biochemical Pathways

The biochemical pathways affected by 2,4-DNT-6-SA involve the reductive transformation of nitro groups on aromatic compounds . The compound is metabolized by enzymes such as glutathione transferases, leading to the formation of conjugates . This process can lead to the destabilization of the aromatic ring, enabling subsequent biodegradation .

Pharmacokinetics

Based on its chemical properties, it can be inferred that the compound has a moderate solubility and relatively low volatility . These properties suggest that the compound may remain in water for long periods of time unless broken down by light, oxygen, or biota .

Result of Action

The action of 2,4-DNT-6-SA results in the formation of conjugates such as 2-glutathionyl-4,6-dinitrotoluene . This process can lead to the destabilization of the aromatic ring, enabling subsequent biodegradation . The compound’s action can therefore contribute to the detoxification of nitroaromatic pollutants in the environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound contains 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid . The degradation pathways of 2,4-dinitrotoluene, a related compound, provide insight about two principal strategies for overcoming the metabolic block imposed by nitro- substituents on aromatic compounds .

Cellular Effects

Exposure to 2,4-Dinitrotoluene, a related compound, has been shown to induce liver developmental damage and perturb lipid metabolism and oxygen transport gene expression in zebrafish .

Molecular Mechanism

The degradation pathways of 2,4-dinitrotoluene, a related compound, involve novel oxygenases for oxidative denitration and subsequent ring-fission .

Temporal Effects in Laboratory Settings

Exposure to 2,4-Dinitrotoluene, a related compound, has been shown to cause severe damage in liver and death in zebrafish .

Dosage Effects in Animal Models

Exposure to 2,4-Dinitrotoluene, a related compound, has been shown to cause liver developmental damage in zebrafish at concentrations ranging from 0 to 16 mg/L .

Metabolic Pathways

The degradation pathways of 2,4-dinitrotoluene, a related compound, involve novel oxygenases for oxidative denitration and subsequent ring-fission .

Transport and Distribution

2,4-Dinitrotoluene, a related compound, is known to be transported in surface water or groundwater due to its moderate solubility and relatively low volatility .

Subcellular Localization

The degradation pathways of 2,4-dinitrotoluene, a related compound, involve novel oxygenases for oxidative denitration and subsequent ring-fission .

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-4-6(9(12)13)2-5(8(10)11)3-7(4)17(14,15)16/h2-3H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHPDUJFQBXXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90927893
Record name 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-62-0
Record name 2,4-Dinitrotoluene-6-sulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90927893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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